molecular formula C6H2BrClN2 B572026 2-Bromo-5-chloropyridine-3-carbonitrile CAS No. 1256823-81-0

2-Bromo-5-chloropyridine-3-carbonitrile

Cat. No.: B572026
CAS No.: 1256823-81-0
M. Wt: 217.45
InChI Key: OFSKXYROHCSOBC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyridine-3-carbonitrile is an organic compound with the molecular formula C6H2BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Scientific Research Applications

2-Bromo-5-chloropyridine-3-carbonitrile has several applications in scientific research:

Safety and Hazards

2-Bromo-5-chloropyridine-3-carbonitrile is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloropyridine-3-carbonitrile typically involves halogenation and nitrile formation reactions. One common method is the bromination of 5-chloropyridine-3-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the halogen atoms.

    Coupling: Biaryl compounds with extended conjugation.

    Reduction: Amines derived from the nitrile group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloropyridine-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-bromo-5-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSKXYROHCSOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857691
Record name 2-Bromo-5-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-81-0
Record name 2-Bromo-5-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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